2-(2,6-Dimethylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene
Description
2-(2,6-Dimethylbenzoyl)-5-(1,3-dioxolan-2-yl)thiophene (CAS and MDL numbers available commercially) is a synthetic thiophene derivative characterized by a benzoyl group substituted with two methyl groups at the 2- and 6-positions and a 1,3-dioxolane ring attached to the thiophene core. The 1,3-dioxolane moiety may enhance solubility or act as a protective group during synthesis, while the methyl groups on the benzoyl ring influence steric and electronic effects .
Properties
IUPAC Name |
(2,6-dimethylphenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3S/c1-10-4-3-5-11(2)14(10)15(17)12-6-7-13(20-12)16-18-8-9-19-16/h3-7,16H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJBZMSACZPPNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)C2=CC=C(S2)C3OCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641981 | |
| Record name | (2,6-Dimethylphenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898779-25-4 | |
| Record name | (2,6-Dimethylphenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 2-(2,6-dimethylbenzoyl)-5-(1,3-dioxolan-2-yl)thiophene typically involves two key stages:
- Formation of the substituted thiophene core , often via cyclization or functionalization of a thiophene precursor.
- Introduction of the benzoyl group with methyl substituents at the 2,6-positions on the benzoyl phenyl ring.
- Attachment of the 1,3-dioxolane group at the 5-position of the thiophene ring, commonly through substitution or protective group strategies.
Preparation of the 1,3-Dioxolane Moiety
The 1,3-dioxolane group is a cyclic acetal commonly formed by the acid-catalyzed reaction of aldehydes or ketones with ethylene glycol or related diols. For this compound, the dioxolane ring is attached at the 5-position of the thiophene.
- Reacting a 5-formylthiophene derivative with ethylene glycol under acidic conditions (e.g., p-toluenesulfonic acid) to form the 1,3-dioxolane ring.
- This reaction is conducted in solvents like tetrahydrofuran (THF) or dichloromethane at room temperature or slightly elevated temperatures.
- The reaction proceeds overnight to ensure complete conversion, yielding the protected dioxolane ring as a colorless liquid or solid.
Example from related compounds:
Introduction of the Benzoyl Group with 2,6-Dimethyl Substitution
The benzoyl group substituted at the 2,6-positions with methyl groups is typically introduced via an acylation reaction:
- Friedel-Crafts acylation or related methods can be used to attach the benzoyl moiety to the thiophene ring.
- Alternatively, the benzoyl chloride derivative of 2,6-dimethylbenzoic acid can be prepared and reacted with the thiophene intermediate.
- The reaction is generally carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or using milder coupling reagents in organic solvents like dichloromethane.
Functionalization of the Thiophene Core
The thiophene ring is functionalized at the 5-position with the 1,3-dioxolane substituent and at the 2-position with the benzoyl group. This can be achieved by:
- Starting from 5-bromothiophene or 5-formylthiophene derivatives.
- Using palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) to introduce the benzoyl substituent.
- Protecting groups such as the 1,3-dioxolane are installed prior to or after benzoylation depending on the synthetic route and stability.
Representative Synthetic Route (Inferred)
Experimental Notes and Research Findings
- The formation of the 1,3-dioxolane ring is highly efficient under mild acidic catalysis with near quantitative yields.
- The acylation step requires careful control of temperature and stoichiometry to avoid polyacylation or side reactions.
- Protective groups like dioxolane improve the stability of intermediates and facilitate purification.
- Related compounds such as 2-(2,5-dimethylbenzoyl)-5-(1,3-dioxolan-2-yl)thiophene have been characterized with molecular weight ~288.4 g/mol and molecular formula C16H16O3S, indicating a similar synthetic approach is applicable.
- Analytical data such as NMR and LC-MS confirm the structure and purity of intermediates and final products.
Data Table Summarizing Related Compound Properties and Preparation Conditions
Chemical Reactions Analysis
Types of Reactions: 2-(2,6-Dimethylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the dimethylbenzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives.
Scientific Research Applications
2-(2,6-Dimethylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 2-(2,6-Dimethylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the dimethylbenzoyl and dioxolane groups can influence its binding affinity and specificity, leading to various biological effects.
Comparison with Similar Compounds
Structural and Molecular Comparisons
Table 1: Key Structural and Molecular Data
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Benzoyl Substituents | Dioxolane Presence |
|---|---|---|---|---|
| 2-(2,6-Dimethylbenzoyl)-5-(1,3-dioxolan-2-yl)thiophene | C₁₆H₁₆O₃S | 288.36 | 2,6-dimethyl | Yes |
| 2-(2-Chlorobenzoyl)-5-(1,3-dioxolan-2-yl)thiophene | C₁₄H₁₁ClO₃S | 294.75 | 2-chloro | Yes |
| 2-(3-Chlorobenzoyl)-5-(1,3-dioxolan-2-yl)thiophene | C₁₄H₁₁ClO₃S | 294.75 | 3-chloro | Yes |
| 3-(3,5-Difluorobenzoyl)thiophene | C₁₁H₆F₂OS | 228.22 | 3,5-difluoro | No |
| 3-(2,6-Dichlorobenzoyl)thiophene | C₁₁H₆Cl₂OS | 265.14 | 2,6-dichloro | No |
Key Observations :
Electron-Withdrawing Groups: Halogenated analogs (e.g., 2-chloro, 3,5-difluoro) exhibit increased molecular polarity and may influence intermolecular interactions, such as hydrogen bonding or π-stacking, which are critical in crystal engineering or drug-receptor binding .
Dioxolane Functionalization: The 1,3-dioxolane ring in the target compound and its chloro-substituted analogs likely improves solubility in polar solvents compared to non-dioxolane derivatives (e.g., 3-(3,5-difluorobenzoyl)thiophene). This feature is advantageous in synthetic workflows requiring aqueous compatibility .
Molecular Weight Trends :
- Halogenation increases molecular weight (e.g., 294.75 g/mol for 2-chloro vs. 288.36 g/mol for dimethyl). Fluorine substituents, despite their low atomic weight, contribute less to mass increase compared to chlorine .
Biological Activity
2-(2,6-Dimethylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene (CAS Number: 898779-25-4) is a compound that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant studies that highlight its pharmacological potential.
- Molecular Formula: C₁₆H₁₆O₃S
- Molecular Weight: 288.37 g/mol
- CAS Number: 898779-25-4
Synthesis
The compound can be synthesized through various methods involving the reaction of thiophene derivatives with dioxolane intermediates. The synthetic route typically involves the use of specific catalysts and reagents to ensure high yields and purity.
Biological Activity Overview
Recent studies have indicated that compounds containing both thiophene and dioxolane moieties exhibit significant biological activities, including antibacterial and antifungal properties. The following sections detail specific findings related to the biological activity of this compound.
Antibacterial Activity
Research has demonstrated that derivatives of thiophene exhibit varying degrees of antibacterial activity against several Gram-positive and Gram-negative bacteria. A comparative study highlighted the effectiveness of similar compounds against:
| Bacteria | Activity | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Excellent | 625–1250 |
| Staphylococcus epidermidis | Significant | 500–1000 |
| Enterococcus faecalis | Moderate | 625 |
| Pseudomonas aeruginosa | Variable | 1000 |
| Escherichia coli | No activity | N/A |
The compound showed promising results against Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values indicating effective inhibition .
Antifungal Activity
In addition to antibacterial properties, the compound has been tested for antifungal activity. A notable study reported:
| Fungus | Activity | MIC (µg/mL) |
|---|---|---|
| Candida albicans | Excellent | 250–500 |
These findings suggest that this compound may serve as a potential antifungal agent .
Case Studies
- Study on Antibacterial Properties : A series of synthesized dioxolane derivatives were tested for their antibacterial efficacy against various pathogens. The study concluded that compounds with specific substituents exhibited enhanced activity against S. aureus and P. aeruginosa, supporting the hypothesis that structural modifications can significantly influence biological activity .
- Antifungal Screening : Another investigation focused on the antifungal properties of dioxolane derivatives against C. albicans. The results indicated that most tested compounds exhibited significant antifungal activity, with MIC values lower than those of standard antifungal agents .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 2-(2,6-Dimethylbenzoyl)-5-(1,3-dioxolan-2-yl)thiophene, and how are reaction conditions optimized?
- Synthetic Routes :
- 1,3-Dioxolane Ring Formation : Ethylene glycol reacts with aldehydes/ketones under acidic conditions (e.g., H₂SO₄) to form the acetal ring .
- Thiophene Core Synthesis : The Gewald reaction combines ketones, α-cyanoesters, and sulfur under basic conditions (e.g., piperidine) to construct the thiophene ring .
- Acylation via Friedel-Crafts : The thiophene is acylated with 2,6-dimethylbenzoyl chloride using Lewis acids (e.g., AlCl₃) to introduce the benzoyl group .
- Optimization : Parameters like temperature (60–100°C), solvent polarity (1,4-dioxane or DCM), and catalyst loading are adjusted to maximize yield (typically >70%) and purity (>97%) .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Spectroscopy :
- NMR : ¹H/¹³C NMR identifies substituents (e.g., dioxolane protons at δ 4.8–5.2 ppm, thiophene protons at δ 7.0–7.5 ppm) .
- FT-IR : Confirms carbonyl (C=O stretch ~1650 cm⁻¹) and dioxolane (C-O-C ~1100 cm⁻¹) groups .
- Crystallography : Single-crystal X-ray diffraction resolves bond angles (e.g., thiophene S-C bond ~1.70 Å) and lattice parameters (e.g., monoclinic systems with Z = 4) .
- Chromatography : HPLC/MS ensures purity (>97%) and detects side products (e.g., incomplete acylation) .
Q. How does the 1,3-dioxolane moiety influence the compound’s stability and solubility?
- Stability : The dioxolane ring enhances hydrolytic stability compared to linear ethers, resisting acidic/basic conditions (pH 3–10) due to ring strain minimization .
- Solubility : The dioxolane increases hydrophilicity (logP ~3.5), improving solubility in polar aprotic solvents (e.g., DMSO) while retaining lipid membrane permeability .
Advanced Research Questions
Q. What computational approaches are used to predict physicochemical and pharmacokinetic properties of this compound?
- Molecular Modeling :
- Density Functional Theory (DFT) : Calculates optimized geometries, HOMO-LUMO gaps (~4.5 eV), and electrostatic potential maps to predict reactivity .
- Molecular Dynamics (MD) : Simulates solvation behavior in aqueous/organic matrices .
Q. How do structural modifications (e.g., substituent variation) impact biological activity in anti-tubulin or anticancer studies?
- Substituent Effects :
- Benzoyl Group : 2,6-Dimethyl substitution enhances steric hindrance, improving tubulin-binding affinity (IC₅₀ ~50 nM) compared to unsubstituted analogs .
- Dioxolane vs. Linear Ethers : Cyclic acetals reduce metabolic degradation (t₁/₂ > 6 h in plasma) compared to open-chain analogs .
- Biological Assays :
- In Vitro Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) show dose-dependent growth inhibition .
- Tubulin Polymerization : Fluorescence-based assays quantify disruption of microtubule dynamics .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Data Normalization : Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability .
- Meta-Analysis : Cross-reference structural analogs (e.g., 4-ethylbenzoyl derivatives) to isolate substituent-specific effects .
- Mechanistic Studies : Use siRNA knockdown or CRISPR to confirm target specificity (e.g., β-tubulin isoform selectivity) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
